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dimethylphenylboronic acid

Cat. No.: B1591446 Get Quote

An In-depth Technical Guide to 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid:

Properties, Synthesis, and Applications in Drug Discovery

Executive Summary
Boronic acids have become indispensable tools in modern medicinal chemistry, largely due to

their stability, low toxicity, and versatile reactivity in palladium-catalyzed cross-coupling

reactions.[1][2] This guide provides a detailed technical overview of 4-(3'-
Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a specialized building block for drug

discovery and development. We will explore its molecular profile, propose a detailed synthetic

pathway with a full experimental protocol, and examine its core application in the context of the

Suzuki-Miyaura reaction. This document is intended for researchers, synthetic chemists, and

drug development professionals seeking to leverage advanced chemical intermediates for the

synthesis of complex molecular architectures.

Part 1: The Ascendancy of Boronic Acids in
Medicinal Chemistry
For many years, boron-containing compounds were viewed with skepticism in medicinal

chemistry, often due to a perceived notion of toxicity.[1] This perspective has been thoroughly

revised, especially following the clinical success of the proteasome inhibitor Bortezomib.[3]
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Today, boronic acids and their derivatives are recognized as a privileged class of reagents.

Their widespread adoption is attributable to several key advantages:

Stability: Unlike many other organometallic reagents, boronic acids are generally stable

solids that are tolerant of air and moisture, simplifying handling and storage.[4]

Low Toxicity: The boron-containing reagents and byproducts associated with their use are

typically non-toxic and environmentally benign, aligning with the principles of green

chemistry.[5][6]

Versatile Reactivity: Boronic acids are exceptionally versatile coupling partners in the Suzuki-

Miyaura reaction, enabling the formation of carbon-carbon bonds between various sp-, sp²-,

and sp³-hybridized centers.[7] This reaction's reliability and broad functional group tolerance

have made it one of the most frequently used transformations in the pharmaceutical industry.

[3][5]

The ability to introduce aryl or heteroaryl groups with precision accelerates the exploration of

structure-activity relationships (SAR), a cornerstone of modern drug discovery.[4][8]

Part 2: Molecular Profile of 4-(3'-
Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid
4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a bespoke chemical intermediate

designed for specific applications in synthetic chemistry. Its structure combines several features

that impart unique steric and electronic properties, making it a valuable tool for fine-tuning

molecular properties.

Structural Analysis:

Boronic Acid Moiety (-B(OH)₂): This is the reactive functional group, enabling participation in

cross-coupling reactions.

3,5-Dimethylphenyl Core: The two methyl groups ortho to the boronic acid provide steric

bulk, which can influence the dihedral angle of the resulting biaryl bond formed during

coupling. This steric hindrance can be strategically employed to control molecular

conformation.
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4-(3'-Chlorobenzyloxy) Group: This ether linkage introduces a flexible yet bulky substituent

with a specific three-dimensional profile. The chlorine atom on the benzyl ring provides a site

for potential halogen bonding or can be used to modulate the electronic properties of the

molecule.

Physicochemical Properties
Property Value Reference

Molecular Formula C₁₅H₁₆BClO₃ [9]

Molecular Weight 290.55 g/mol [9]

CAS Number 849062-21-1 [9]

Appearance Solid

SMILES String
Cc1cc(cc(C)c1OCc2cccc(Cl)c2

)B(O)O

InChI Key
FSGQMHRYHYNMCX-

UHFFFAOYSA-N

Part 3: Synthesis and Purification
A robust synthesis of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid can be

envisioned through a multi-step pathway starting from commercially available materials. The

following represents a logical and field-proven approach to its preparation.

Proposed Synthetic Pathway
The synthesis begins with the etherification of 4-bromo-3,5-dimethylphenol with 3-chlorobenzyl

bromide. This intermediate, an aryl bromide, is then converted to the target boronic acid via

lithium-halogen exchange and subsequent reaction with a borate ester.
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4-Bromo-3,5-dimethylphenol 1-Bromo-4-(3'-chlorobenzyloxy)
-3,5-dimethylbenzene

Williamson Ether
Synthesis 4-(3'-Chlorobenzyloxy)-3,5-

dimethylphenylboronic acid
Lithiation & Borylation

+ 3-Chlorobenzyl bromide
(K₂CO₃, Acetone)

1. n-BuLi, THF, -78°C
2. B(OiPr)₃
3. HCl (aq)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-(3'-chlorobenzyloxy)-3,5-dimethylbenzene

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser,

add 4-bromo-3,5-dimethylphenol (10.0 g, 49.7 mmol, 1.0 equiv.), potassium carbonate (13.8

g, 99.4 mmol, 2.0 equiv.), and acetone (100 mL).

Stir the suspension vigorously. Add 3-chlorobenzyl bromide (11.3 g, 54.7 mmol, 1.1 equiv.) to

the mixture.

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC). The choice of a weak base like potassium

carbonate is crucial to deprotonate the phenol without promoting side reactions with the alkyl

halide. Acetone is an ideal solvent due to its polarity and appropriate boiling point.

After cooling to room temperature, filter the solid salts and wash with acetone.

Concentrate the filtrate under reduced pressure to yield a crude residue.
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Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) to afford the pure product.

Step 2: Synthesis of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Dissolve the aryl bromide from Step 1 (10.0 g, 30.7 mmol, 1.0 equiv.) in anhydrous

tetrahydrofuran (THF, 150 mL) in a flame-dried, three-neck flask under an inert nitrogen

atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to

prevent side reactions during the lithium-halogen exchange.

Slowly add n-butyllithium (1.6 M in hexanes, 21.2 mL, 33.8 mmol, 1.1 equiv.) dropwise over

20 minutes, ensuring the internal temperature does not rise above -70 °C.

Stir the resulting aryllithium species at -78 °C for 1 hour.

In a separate flask, dissolve triisopropyl borate (11.5 g, 61.4 mmol, 2.0 equiv.) in anhydrous

THF (50 mL) and cool to -78 °C.

Transfer the aryllithium solution to the triisopropyl borate solution via cannula. The use of an

excess of the borate ester minimizes the formation of diaryl and triaryl borate species.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by slowly adding 2 M hydrochloric acid (50 mL) and stir for 1 hour to

hydrolyze the boronate ester.

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or a

hexane/ethyl acetate mixture) to yield the final product as a white solid.[10][11]

Self-Validation: The identity and purity of the final compound must be confirmed using standard

analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1591446?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=v86p0360
https://www.chemicalbook.com/synthesis/3-5-dimethylphenylboronic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(HRMS), to ensure it meets the standards required for drug discovery applications.

Part 4: Core Applications in Medicinal Chemistry
The primary utility of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is as a

sophisticated building block in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Catalytic Cycle
This Nobel Prize-winning reaction provides a powerful method for constructing C-C bonds.[8]

The generally accepted mechanism proceeds through a catalytic cycle involving a palladium

catalyst.[5][12]

The cycle involves three main steps:

Oxidative Addition: A Pd(0) complex reacts with an organohalide (R¹-X), inserting the

palladium into the carbon-halogen bond to form a Pd(II) intermediate.[6][13]

Transmetalation: A base activates the boronic acid to form a boronate species, which then

transfers its organic group (R²) to the palladium center, displacing the halide.[6][13]

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and

are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the

active Pd(0) catalyst.[12][13]
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application as a Protein Degrader Building Block
This specific boronic acid is categorized commercially as a "Protein Degrader Building Block".

[9] This suggests its intended use is in the synthesis of advanced therapeutic modalities like

Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that

recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and

subsequent degradation by the proteasome.

The defined structure of 4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid makes it

an ideal fragment for constructing the linker portion of a PROTAC or for modifying the ligand

that binds to the target protein or the E3 ligase. By using this building block in a Suzuki
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coupling, medicinal chemists can systematically vary the architecture of the final molecule,

optimizing its potency, selectivity, and pharmacokinetic properties.

Conclusion
4-(3'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is more than a simple chemical

reagent; it is a highly specialized tool for the modern drug hunter. Its unique structural features,

combined with the robust and reliable chemistry of boronic acids, empower researchers to

construct complex and novel molecular entities. From its rational synthesis to its strategic

application in Suzuki-Miyaura cross-coupling reactions, this building block serves as a prime

example of how advanced organic synthesis accelerates the development of next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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